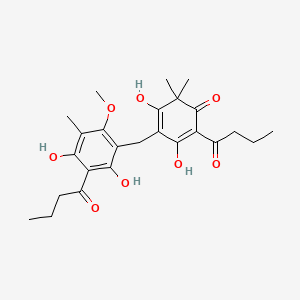amino]methyl]-[1,1'-biphenyl]-2-carboxylic Acid Methyl Ester CAS No. 1338830-33-3](/img/structure/B15090436.png)
4'-[[[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenyl](1-oxobutyl)amino]methyl]-[1,1'-biphenyl]-2-carboxylic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-[[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenylamino]methyl]-[1,1’-biphenyl]-2-carboxylic Acid Methyl Ester is a complex organic compound that features a benzimidazole moiety, a biphenyl structure, and a carboxylic acid ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenylamino]methyl]-[1,1’-biphenyl]-2-carboxylic Acid Methyl Ester typically involves multiple steps. One common approach is to start with the benzimidazole core, which can be synthesized by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.
The biphenyl structure can be synthesized through Suzuki coupling reactions, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst. The final esterification step involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4’-[[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenylamino]methyl]-[1,1’-biphenyl]-2-carboxylic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong bases like sodium hydroxide.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium hydroxide, water.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group.
Carboxylic acid: Formed by the hydrolysis of the ester group.
Halogenated or alkylated benzimidazole: Formed by electrophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4’-[[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenylamino]methyl]-[1,1’-biphenyl]-2-carboxylic Acid Methyl Ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 4’-[[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenylamino]methyl]-[1,1’-biphenyl]-2-carboxylic Acid Methyl Ester depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzimidazole moiety is known to interact with DNA and proteins, which can lead to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzimidazole: A simpler benzimidazole derivative with similar structural features.
4-Nitrobenzimidazole: Contains a nitro group on the benzimidazole ring, similar to the target compound.
Biphenyl-2-carboxylic acid: Shares the biphenyl and carboxylic acid moieties.
Uniqueness
4’-[[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenylamino]methyl]-[1,1’-biphenyl]-2-carboxylic Acid Methyl Ester is unique due to its combination of structural features, including the benzimidazole core, nitro group, biphenyl structure, and ester functionality. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1338830-33-3 |
|---|---|
Molekularformel |
C34H32N4O5 |
Molekulargewicht |
576.6 g/mol |
IUPAC-Name |
methyl 2-[4-[[N-butanoyl-2-methyl-4-(1-methylbenzimidazol-2-yl)-6-nitroanilino]methyl]phenyl]benzoate |
InChI |
InChI=1S/C34H32N4O5/c1-5-10-31(39)37(21-23-15-17-24(18-16-23)26-11-6-7-12-27(26)34(40)43-4)32-22(2)19-25(20-30(32)38(41)42)33-35-28-13-8-9-14-29(28)36(33)3/h6-9,11-20H,5,10,21H2,1-4H3 |
InChI-Schlüssel |
LJISMUDSWKTXPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC)C3=C(C=C(C=C3C)C4=NC5=CC=CC=C5N4C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]propylamino]ethyl ester](/img/structure/B15090424.png)




